molecular formula C9H8ClFO3 B6305597 Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate CAS No. 1936365-38-6

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate

Cat. No.: B6305597
CAS No.: 1936365-38-6
M. Wt: 218.61 g/mol
InChI Key: BCVQEBJFPNHVDQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy functional groups on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Chemical Reactions Analysis

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the aromatic ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxy group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the chloro and fluoro substituents, resulting in different chemical reactivity and biological activity.

    Ethyl 5-chloro-4-hydroxybenzoate: Contains a chloro group but lacks the fluoro substituent, leading to variations in its chemical properties and applications.

    Ethyl 2-fluoro-4-hydroxybenzoate:

This compound stands out due to the combined presence of chloro, fluoro, and hydroxy groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-chloro-2-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQEBJFPNHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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